

Homoplantaginin flavonoid glycoside characterization

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Compound Focus: Homoplantaginin

CAS No.: 17680-84-1

Cat. No.: S624930

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Fundamental Chemical & Physical Properties

The table below summarizes the core characterization data for **homoplantaginin**.

Property	Details
Systematic Name	7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one [1]
Molecular Formula	C ₂₂ H ₂₂ O ₁₁ [1]
Molecular Weight	462.41 g/mol [1]
CAS Registry Number	17680-84-1 [1]
Melting Point	256-258 °C [1]
Solubility	Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in acetone; insoluble in water [1]

Analytical Characterization & Identification

Accurately identifying **homoplantagin**, especially distinguishing it from similar compounds, is a key area of research.

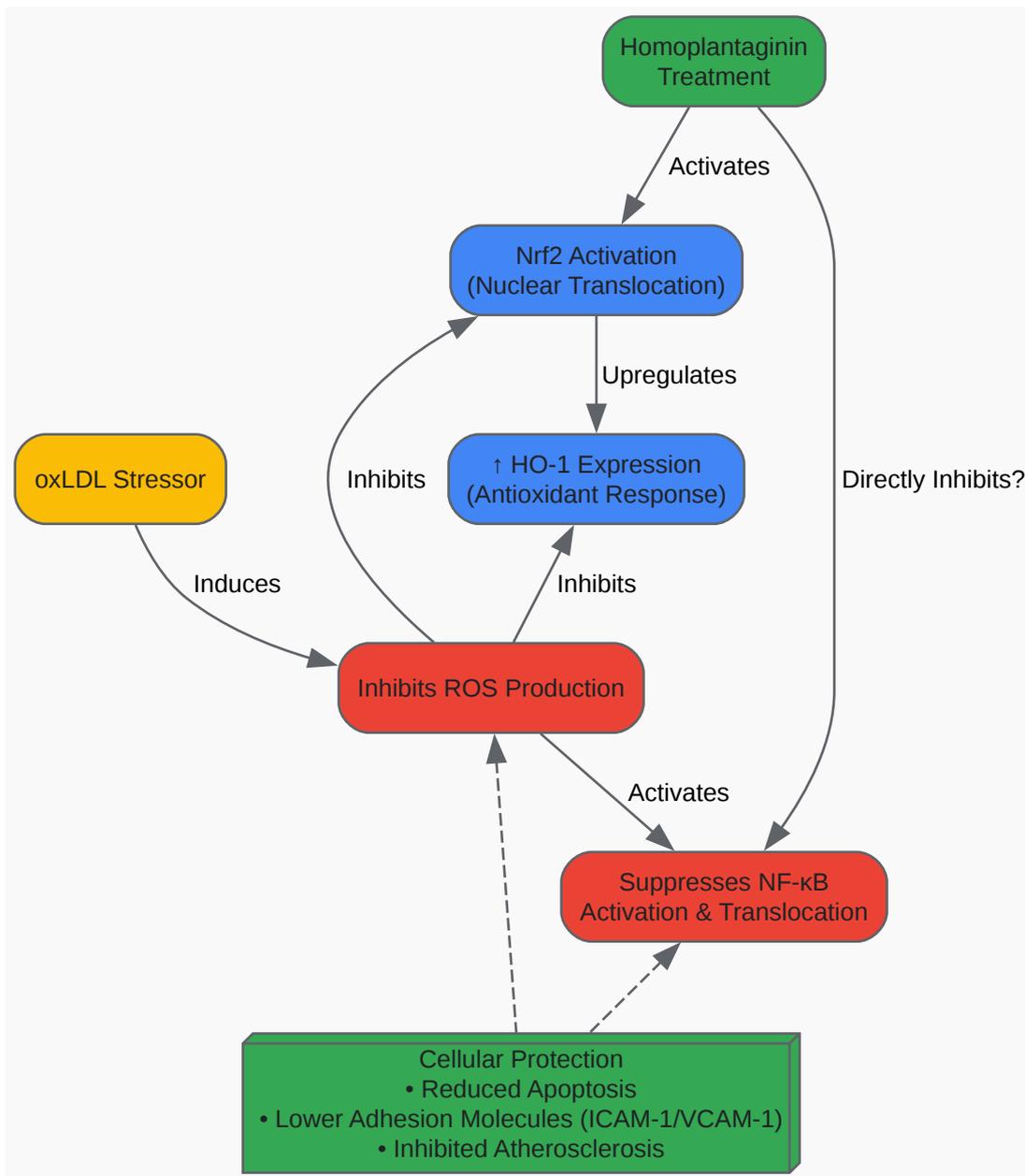
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This is a standard technique for detecting and quantifying **homoplantagin** in complex mixtures like plant extracts [2]. It is typically run in negative ion mode for optimal sensitivity [2].
- **Advanced Data Analysis with Deep Learning:** A recent innovation uses a **Vision Transformer (ViT) model** to analyze raw ESI-MS/MS spectra for highly accurate classification of flavonoid glycoside isomers. This model achieved an overall accuracy of **84.7%** on a test set, with performance for specific glycosylation patterns detailed in the table below [3].

Glycosylated Pattern	Precision	Recall	F1 Score
7-O-glycoside (e.g., Homoplantagin)	0.946	0.856	0.899
3-O-glycoside	0.941	0.904	0.922
6-C-glycoside	0.893	0.893	0.893
4'-O-glycoside	0.710	0.817	0.760
8-C-glycoside	0.600	0.900	0.720

Biological Activity & Mechanism of Action

Substantial research has elucidated **homoplantagin**'s mechanism in protecting against atherosclerosis, primarily through the activation of the Nrf2 antioxidant pathway [4] [5].

The diagram below illustrates this core mechanism, which protects vascular endothelial cells from injury induced by oxidized low-density lipoprotein (oxLDL), a key factor in atherosclerosis development.



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Summary of the Nrf2-mediated protective mechanism of **Homoplantagin** against oxLDL-induced endothelial injury.

This mechanism is supported by both *in vitro* and *in vivo* data [4] [5]:

- **In Vitro (HUVECs): Homoplantagin** inhibited oxLDL-induced apoptosis and reduced levels of adhesion molecules (ICAM-1, VCAM-1). It also suppressed ROS production, ERK phosphorylation, and NF- κ B nuclear translocation.

- **In Vivo (apoE^{-/-} Mice):** Treatment reduced endothelial injury and atherosclerotic plaque development. **Knockdown of Nrf2 via siRNA abolished these protective effects**, confirming the pathway's centrality [4] [5].

Biosynthesis Pathway

Research has successfully mapped the complete biosynthetic pathway of **homoplantagin** in *Salvia plebeia*, identifying key genes involved [2]. The pathway starts from the amino acid phenylalanine and proceeds through hispidulin as the direct aglycone precursor.

The biosynthetic route from scutellarin has also been achieved through semi-synthesis, providing an alternative route for producing the compound and its analogs [6].



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*The biosynthetic pathway of **Homoplantagin** from phenylalanine in *Salvia plebeia*.*

Detailed Experimental Protocols

For researchers aiming to replicate key studies, here are summaries of the core methodologies.

In Vitro Model of Endothelial Cell Injury [4]

- **Cell Line:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Induction of Injury:** Treat cells with **oxLDL** (e.g., 50-150 µg/mL for 24 hours).
- **Compound Treatment:** Co-incubate with **homoplantagin** (e.g., 10-100 µM) to assess protection.
- **Apoptosis Assay:** Analyze using **TUNEL staining** and measure **Bcl-2/Bax protein ratio** via Western blot.
- **Adhesion Molecule Measurement:** Quantify ICAM-1 and VCAM-1 protein levels by Western blot.
- **Pathway Analysis:** Measure ROS production with fluorescent probes (e.g., DCFH-DA). Assess Nrf2 and NF-κB nuclear translocation via immunofluorescence or subcellular fractionation with Western

blot.

Chemical Profiling in Plant Material [2]

- **Extraction:** Homogenize 0.5 g of dried plant material in 10 mL of 70% methanol. Sonicate for 30 minutes, centrifuge, and filter the supernatant.
- **UPLC-Q-TOF-MS/MS Analysis:**
 - **Column:** C18 reversed-phase (50 x 2.1 mm, 1.5 μ m).
 - **Mobile Phase:** A) 0.1% formic acid in water; B) Acetonitrile, with a gradient elution.
 - **MS Detection:** Negative ion mode; mass range 100-2000 Da.

Semi-Synthesis from Scutellarin [6]

This chemical route allows for gram-scale production.

- **Esterification:** Treat scutellarin with thionyl chloride (SOCl_2) in methanol to yield scutellarin methyl ester.
- **Selective Methylation:** Methylate the 6-hydroxyl group on the flavone skeleton using methyl iodide (CH_3I) and a base like potassium carbonate.
- **Glycosylation:** Execute a Koenigs-Knorr reaction to attach a glucose moiety, using a protected glucosyl bromide donor and a silver salt (e.g., Ag_2CO_3 , Ag_2O) as a promoter.
- **Deprotection:** Remove protecting groups under appropriate acidic or catalytic conditions to yield **homoplantagin**.

The research demonstrates that **homoplantagin** is a promising therapeutic candidate for atherosclerosis. Its well-defined Nrf2 activation mechanism, advanced analytical methods for characterization, and elucidated biosynthetic pathway provide a strong foundation for future drug development and clinical studies.

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